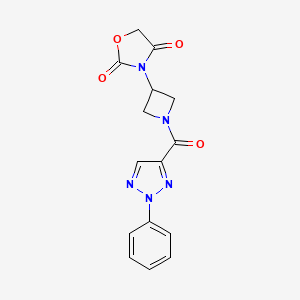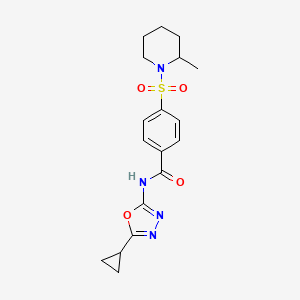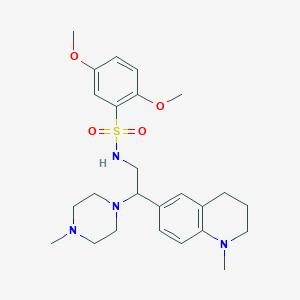
2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a nitro group (-NO2), a sulfonamide group (-SO2NH2), and a tetrahydroquinoline group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, sulfonamide, and tetrahydroquinoline groups would significantly influence its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .作用機序
2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide 74859 works by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in regulating the pH of the tumor microenvironment. By inhibiting CAIX, this compound 74859 disrupts the pH balance of the tumor microenvironment, leading to decreased cancer cell growth and increased susceptibility to chemotherapy.
Biochemical and Physiological Effects:
This compound 74859 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). In addition, this compound 74859 has been shown to reduce inflammation in animal models of inflammatory bowel disease.
実験室実験の利点と制限
One advantage of 2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide 74859 is its potential as a novel anti-cancer agent. However, there are also limitations to its use in lab experiments. For example, this compound 74859 has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide 74859. One area of research could focus on improving the compound's solubility in order to make it more accessible for use in lab experiments. Additionally, further studies could investigate the potential of this compound 74859 in combination with other anti-cancer agents to enhance its therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of this compound 74859 and its potential applications in other areas of medicine.
合成法
The synthesis of 2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide 74859 involves the reaction of 2-nitrobenzenesulfonamide with 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride in the presence of a base. This reaction results in the formation of this compound 74859 as a yellow solid.
科学的研究の応用
2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide 74859 has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. In addition, this compound 74859 has also been studied for its potential anti-inflammatory properties.
Safety and Hazards
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c25-24(26)20-10-4-5-11-21(20)31(27,28)22-17-12-13-19-16(15-17)7-6-14-23(19)32(29,30)18-8-2-1-3-9-18/h1-5,8-13,15,22H,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMLCQYANXVRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2792454.png)
![3-(2,6-Difluorophenyl)-4-[(3-fluorophenoxy)methyl]-1,3-thiazole-2-thione](/img/structure/B2792456.png)




![2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2792468.png)

![3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2792470.png)
![3,5-dichloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2792471.png)
![3-(cyclohexylmethyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2792472.png)

triazin-4-one](/img/structure/B2792476.png)
